molecular formula C6H13NO2 B14246737 (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol CAS No. 325700-01-4

(2R,3R)-2-(Hydroxymethyl)piperidin-3-ol

Cat. No.: B14246737
CAS No.: 325700-01-4
M. Wt: 131.17 g/mol
InChI Key: WRLZCUCTSFUOQY-PHDIDXHHSA-N
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Description

(2R,3R)-2-(Hydroxymethyl)piperidin-3-ol is a chiral piperidine derivative that serves as a valuable synthon and intermediate in organic synthesis and medicinal chemistry research. This compound features a piperidine ring core substituted with both hydroxymethyl and hydroxyl groups in specific stereochemical configurations, making it a versatile chiral building block for the construction of more complex, biologically active molecules . Piperidine derivatives are of profound significance in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals and numerous natural alkaloids . This particular stereoisomer is a key structural motif in the research and development of various therapeutic agents. Its structure aligns with that of iminocyclitols (azasugars), a class of compounds known for their potent biological activity as glycosidase inhibitors, with applications explored in areas such as antiviral therapy, diabetes treatment, and the management of lipid storage disorders . As a high-value chiral pool starting material, it is used in stereoselective synthesis routes to access complex targets, including other pharmacologically relevant piperidine-based molecules . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

325700-01-4

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2R,3R)-2-(hydroxymethyl)piperidin-3-ol

InChI

InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6-/m1/s1

InChI Key

WRLZCUCTSFUOQY-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@H]([C@H](NC1)CO)O

Canonical SMILES

C1CC(C(NC1)CO)O

Origin of Product

United States

Preparation Methods

Reductive Amination Cyclization

  • OsO₄ Dihydroxylation : Selective dihydroxylation of unsaturated intermediates (e.g., sorbate derivatives) using osmium tetroxide and chiral ligands (e.g., (DHQD)₂PHAL) to generate diols with defined stereochemistry.
  • Hydrogenation and Lactonization : Conversion of diols to lactones, followed by reductive amination to form the piperidine core. This method was employed in the synthesis of (–)‐deoxocassine and related hydroxypipecolic acids.

Nucleophilic Substitution Cyclization

  • Epoxide Opening : Synthesis of intermediates via Sharpless epoxidation, followed by Staudinger reduction of azide groups to generate amines. Intramolecular nucleophilic displacement at benzylic positions forms the piperidine ring.
  • Example : Synthesis of (2R,3R)-3-hydroxypipecolic acid from methyl mandelate derivatives via epoxide-mediated cyclization.

These methods offer moderate yields (38–45%) but require precise control over reaction conditions to avoid epimerization.

Reductive Amination from D-Glycals

A chiral pool approach utilizing D-glycals as starting materials enables efficient synthesis of hydroxymethyl-substituted piperidines. The workflow includes:

  • C-3-Allyl Group Introduction : Conversion of D-glycals to C-3-allyl-a-D-ribofuranodialdose (compound 10) via allylation.
  • Reductive Amination : Formation of C-5-amino derivatives (compound 11) through reductive amination with amines.
  • Intramolecular Cyclization : Aldehyde generation at C-1 followed by cyclization with the C-5-amino group to form the piperidine core (compound 8a).
  • N-Alkylation : Introduction of alkyl groups to yield derivatives (8b–f) with varied glycosidase inhibitory activities.

Key Outcomes :

  • Glycosidase Inhibition : Derivatives 8b and 8c inhibit α-galactosidase, while 8d and 8e show selectivity for α-mannosidase.
  • Yield : Moderate overall yields (~20–30%) due to multi-step protection/deprotection.

Stereocontrolled Linear Precursor Approaches

Linear precursors derived from D-aspartic acid enable precise stereochemical control during piperidine formation. The process involves:

  • Linear Precursor Synthesis : Construction of γ-amino alcohols (compound 55) via conjugate addition of amines to alkynones.
  • Halogenation and Cyclization : Bromination (PPh₃/CBr₄) and subsequent nucleophilic displacement to form the cyclic enamine.
  • Hydrogenation and Deprotection : Selective hydrogenation to yield cis-piperidines, followed by deprotection to obtain the target compound.

Advantages :

  • Racemization Minimization : Use of phenylfluorenyl protecting groups ensures retention of stereochemistry during cyclization.
  • Scalability : Linear synthesis avoids complex ring-forming steps, enhancing reproducibility.

Comparative Analysis of Synthesis Methods

Method Starting Material Key Steps Yield Stereochemical Control Applications
Chiral Pool (D-Glucose) D-Glucose Wittig-olefination, reductive cyclization 17% High (chiral pool) Glycosidase inhibitors
Chemoenzymatic (Epoxide) Methyl mandelate Sharpless epoxidation, Staudinger reduction 38–45% Moderate (enzymatic) Hydroxypipecolic acids
D-Glycal Reductive Amination D-Glycals Allylation, reductive amination 20–30% Moderate (chiral pool) Iminosugars
Linear Precursor (D-Aspartic) D-Aspartic acid Conjugate addition, halogenation 40–50% High (protecting groups) Alkaloids

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(Hydroxymethyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form a fully saturated piperidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-(hydroxymethyl)piperidin-3-one, while reduction can produce a fully saturated piperidine derivative.

Scientific Research Applications

While comprehensive data tables and case studies for (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol are not available in the search results, its role and applications as a piperidine derivative can be elucidated.

This compound is a chemical compound with the molecular formula C6H13NO2 . It is also referred to as CHEMBL2011616 and has a molecular weight of 131.17 g/mol .

General Applications

  • Building Block: 3-(Hydroxymethyl)piperidin-3-ol hydrochloride, a similar compound, is used as a building block for synthesizing complex molecules in chemistry.
  • Precursor for Bioactive Compounds: It serves as a precursor in biology for developing bioactive compounds.
  • Therapeutic Potential: It is investigated in medicine for its potential therapeutic properties, including drug design and development.

Potential Biological Activities

  • Piperidine derivatives, including compounds similar to this compound, have shown potential in cancer therapy. For example, they have been involved in synthesizing derivatives that demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells.
  • Cholinesterase Inhibition: Similar piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission.
  • Autophagy Modulation: The compound may influence autophagic processes, which are critical in cancer treatment, by modulating pathways related to cell survival and death.

Iminocyclitols and Therapeutic Applications

  • Role of Olefin Metathesis: Olefin metathesis reactions play a key role in the synthesis of pyrrolidine-, piperidine-, and azepane-based iminocyclitols, which are important therapeutic agents against common diseases and tools for studying metabolic disorders .
  • Deoxynojirimycin Derivatives: Numerous piperidine iminocyclitols have shown encouraging results against HIV and in cancer therapy . Two deoxynojirimycin derivatives have found clinical applications: N-butyl-1-deoxynojirimycin (Miglustat) in the treatment of type-II diabetes and N-hydroxyethyl-1-deoxynojirimycin (Miglitol) in the treatment of Gaucher’s disease .

Related Research

  • Research has been conducted on the synthesis of 6-methyl-(2-hydroxymethyl)-piperidine-3-ol and its glycosidase inhibitory activity .
  • (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol, a similar compound, is a chiral piperidine derivative studied for its potential as an inhibitor of various enzymes and receptors, particularly in treating neurological disorders. Its stereochemistry influences its binding affinity and selectivity towards neurotransmitter transporters, such as dopamine and serotonin transporters, which are critical in treating conditions like depression and attention deficit hyperactivity disorder.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry ensures selective binding to chiral centers in biological molecules, which can modulate biochemical pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents (Position) Key Biological Activity Source/Application
(2R,3R)-2-(Hydroxymethyl)piperidin-3-ol C6H13NO2 -CH2OH (C2), -OH (C3) Not explicitly reported (N/A) Synthetic/Alkaloid precursor
Miglitol () C8H17NO5 -CH2OH (C2), -OH (C3, C4, C5), -CH2CH2OH (N1) α-Glucosidase inhibition (Antidiabetic) FDA-approved drug
Fagomine () C6H13NO3 -CH2OH (C2), -OH (C3, C4) Glycosidase inhibition Natural product (Mulberry)
(2R,3R)-1-Benzyl-2-methylpiperidin-3-ol () C13H19NO -CH3 (C2), -OH (C3), -Benzyl (N1) N/A Synthetic intermediate
(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol () C6H10F3NO -CF3 (C2), -OH (C3) N/A Fluorinated analog (Metabolic stability studies)

Key Observations :

  • Hydroxyl Group Positioning : Miglitol and Fagomine exhibit additional hydroxyl groups (C4 and C5 in Miglitol; C4 in Fagomine), enhancing hydrogen-bonding capacity and glycosidase inhibition compared to the target compound .
  • Substituent Effects : The trifluoromethyl group in increases lipophilicity and metabolic resistance compared to the hydroxymethyl group in the target compound .
  • Stereochemical Sensitivity: The (2R,3R) configuration is shared with Miglitol and Fagomine, underscoring its importance in enzyme binding. For example, Miglitol’s antidiabetic activity is lost in non-(2R,3R) stereoisomers .

Piperidine Alkaloids ()

Several piperidine alkaloids isolated from Alocasia macrorrhiza () share the piperidine core but feature long-chain phenylnonyl groups (e.g., compounds 5* and 6*). These lipophilic substituents enhance membrane permeability, making them candidates for antitumor studies, unlike the hydrophilic this compound .

Pyrrolidine Derivatives ()

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol () replaces the piperidine ring with a five-membered pyrrolidine, reducing ring strain and altering conformational flexibility. This compound’s hydrochloride salt is studied for neuroprotective or antimicrobial applications, though its smaller ring size may limit binding to larger enzyme pockets compared to piperidines .

Q & A

Basic Question: What experimental strategies are recommended for synthesizing (2R,3R)-2-(hydroxymethyl)piperidin-3-ol with high stereochemical purity?

Methodological Answer:
Stereochemical purity is critical for this compound due to its potential biological activity. A multi-step synthesis involving chiral catalysts or enantioselective reagents is often employed. For example, asymmetric hydrogenation or enzymatic resolution can enforce the (2R,3R) configuration. Key steps include:

  • Chiral Pool Synthesis : Using chiral starting materials like L-tartaric acid derivatives to retain stereochemistry during ring closure.
  • Protection-Deprotection Strategies : Temporary protection of hydroxyl groups (e.g., with tert-butyl or acetyl groups) to prevent side reactions during piperidine ring formation .
  • Chromatographic Purification : Normal-phase HPLC with chiral columns to isolate the desired diastereomer .

Basic Question: How can vibrational spectroscopy (FTIR, FT-Raman) and DFT calculations be integrated to validate the molecular structure of this compound?

Methodological Answer:
Vibrational spectroscopy paired with density functional theory (DFT) provides a robust framework for structural validation:

  • Experimental Data Collection : Acquire FTIR and FT-Raman spectra to identify functional groups (e.g., hydroxyl stretches at ~3300 cm⁻¹, C-O-C vibrations in the piperidine ring).
  • DFT Modeling : Optimize the molecular geometry using B3LYP/6-31G(d,p) basis sets. Compare computed vibrational frequencies with experimental data, applying scaling factors (e.g., 0.961 for mid-IR) to account for anharmonicity .
  • Normal Coordinate Analysis (NCA) : Quantify contributions of individual bonds to vibrational modes, resolving ambiguities in peak assignments (e.g., distinguishing hydroxymethyl vs. piperidine ring vibrations) .

Advanced Question: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
The compound’s stereochemistry and hydroxyl groups dictate its reactivity:

  • Steric Hindrance : The axial hydroxymethyl group in the (2R,3R) configuration creates steric bulk, reducing accessibility for nucleophiles at the 3-OH position. Molecular mechanics simulations (e.g., using Spartan) can model spatial constraints .
  • Electronic Effects : Hydrogen bonding between the hydroxymethyl and 3-OH groups stabilizes the transition state in intramolecular reactions. Natural Bond Orbital (NBO) analysis via DFT quantifies hyperconjugative interactions (e.g., σ→σ* stabilization in the piperidine ring) .
  • Case Study : Compare reaction rates with its (2S,3S) enantiomer to isolate stereochemical impacts .

Advanced Question: What contradictions exist between computational predictions and experimental data for the compound’s stability under acidic conditions?

Methodological Answer:
Discrepancies often arise in stability studies:

  • Computational Predictions : DFT-based transition state modeling may suggest rapid hydrolysis of the hydroxymethyl group at pH < 3.
  • Experimental Observations : Stability assays (HPLC monitoring) show slower degradation, attributed to solvent effects (e.g., water activity) or kinetic traps not captured in simulations .
  • Resolution : Combine microkinetic modeling with pH-dependent NMR studies to refine computational parameters (e.g., solvation free energy corrections) .

Basic Question: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage Conditions : Keep at –20°C in amber vials under inert gas (argon or nitrogen) to minimize oxidation of hydroxyl groups. Desiccants (e.g., silica gel) prevent hygroscopic degradation .
  • Handling Protocols : Use gloveboxes for air-sensitive reactions. Quench residual acidity in solvents (e.g., pre-treat with molecular sieves for THF) to avoid acid-catalyzed ring-opening .

Advanced Question: How can molecular docking studies predict the interaction of this compound with biological targets like enzymes or receptors?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known piperidine-binding pockets (e.g., aminopeptidases or G-protein-coupled receptors).
  • Docking Workflow :
    • Prepare the ligand: Optimize geometry at the MP2/cc-pVTZ level and assign partial charges via RESP fitting.
    • Grid Generation: Define active sites using X-ray crystallography data (PDB).
    • Scoring Functions: Use AutoDock Vina or Glide to evaluate binding affinities. Focus on hydrogen bonds between hydroxyl groups and catalytic residues (e.g., Asp/Glu in proteases) .
  • Validation : Compare docking poses with experimental IC₅₀ values from enzyme inhibition assays .

Advanced Question: What analytical techniques resolve discrepancies in quantifying enantiomeric excess (ee) for this compound?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Calibrate with pure enantiomers to avoid peak co-elution .
  • NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting of ¹H signals for (2R,3R) vs. (2S,3S) forms .
  • Circular Dichroism (CD) : Correlate Cotton effects (e.g., at 220–250 nm) with ee values from independent methods to validate accuracy .

Basic Question: How does the compound’s stereochemistry affect its solubility and partition coefficient (logP)?

Methodological Answer:

  • Solubility : The (2R,3R) configuration enhances aqueous solubility due to intramolecular hydrogen bonding between hydroxymethyl and 3-OH groups, increasing polarity. Experimental logP values (e.g., –0.85) can be validated via shake-flask assays .
  • Computational Prediction : Use QSPR models (e.g., ALOGPS) with 3D molecular descriptors (polar surface area, dipole moment) .

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